molecular formula C4H6BrF3 B13272531 1-Bromo-2,3,3-trifluorobutane

1-Bromo-2,3,3-trifluorobutane

Cat. No.: B13272531
M. Wt: 190.99 g/mol
InChI Key: HZIORBLHGTXADF-UHFFFAOYSA-N
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Description

1-Bromo-2,3,3-trifluorobutane is an organic compound with the molecular formula C4H6BrF3 It is a halogenated butane derivative, characterized by the presence of bromine and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,3-trifluorobutane can be synthesized through several methods. One common approach involves the bromination of 2,3,3-trifluorobutene. The reaction typically requires the presence of a brominating agent such as bromine (Br2) and a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective addition of bromine to the desired position on the butane backbone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,3-trifluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2,3,3-trifluorobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce bromine and fluorine functionalities into complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,3-trifluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo substitution and elimination reactions, leading to the formation of active intermediates that can interact with biological targets .

Comparison with Similar Compounds

  • 1-Bromo-4,4,4-trifluorobutane
  • 2-Bromo-4,4,4-trifluorobutane
  • 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
  • 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane
  • 1-Bromo-2-methyl-4,4,4-trifluorobutane
  • 1,1,1-Trifluorobutane

Uniqueness: 1-Bromo-2,3,3-trifluorobutane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized synthetic and industrial applications .

Properties

Molecular Formula

C4H6BrF3

Molecular Weight

190.99 g/mol

IUPAC Name

1-bromo-2,3,3-trifluorobutane

InChI

InChI=1S/C4H6BrF3/c1-4(7,8)3(6)2-5/h3H,2H2,1H3

InChI Key

HZIORBLHGTXADF-UHFFFAOYSA-N

Canonical SMILES

CC(C(CBr)F)(F)F

Origin of Product

United States

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